molecular formula C₂₃H₂₄D₈N₆O₃S₂ B1153297 Propoxyphenyl-thiosildenafil-d8

Propoxyphenyl-thiosildenafil-d8

Cat. No.: B1153297
M. Wt: 512.72
Attention: For research use only. Not for human or veterinary use.
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Description

Propoxyphenyl-thiosildenafil-d8 is a high-purity, deuterated analytical reference standard essential for quality control and research applications. This compound is a deuterium-labeled analog of propoxyphenyl-thiosildenafil, a thioanalog of sildenafil that has been identified as an adulterant in herbal dietary supplements marketed for sexual performance enhancement . With a defined molecular formula of C23H24D8N6O3S2 and a molecular weight of 512.7 g/mol , this stable isotope-labeled internal standard is critically valuable for use in mass spectrometry, enabling highly accurate and sensitive quantification of its non-deuterated counterpart in complex matrices. Its primary research application is in analytical method development, validation, and quality control within laboratories, particularly for the detection and quantification of unapproved phosphodiesterase-5 (PDE-5) inhibitors in adulterated health products . The compound is supplied with comprehensive characterization data, including Certificate of Analysis (COA), HNMR, Mass Spectrometry, and HPLC data, ensuring reliability and traceability for regulatory and research purposes . This compound is for Research Use Only and is strictly not intended for diagnostic or therapeutic uses or human consumption.

Properties

Molecular Formula

C₂₃H₂₄D₈N₆O₃S₂

Molecular Weight

512.72

Synonyms

1,6-Dihydro-1-methyl-5-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-propoxyphenyl]-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione-d8;  1-[[3-(4,7-Dihydro-1-methyl-3-propyl-7-thioxo-​1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxyphenyl]sulfonyl]-4-methyl-piper

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Key Analogues and Substitutions:
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Key Differences vs. Propoxyphenyl-thiosildenafil-d8
Thiosildenafil C₂₂H₃₀N₆O₃S₂ 490.65 Ethoxy group at phenyl ring Lacks propoxy group; lower molecular weight
Thiohomosildenafil C₂₃H₃₂N₆O₃S₂ 504.68 Ethoxy → hydroxyethylthio group Propoxy vs. hydroxyethylthio; same weight
Prooxyphenyl-thiohomosildenafil C₂₄H₃₄N₆O₃S₂ 519.22 Propoxy + extended alkyl chain Larger structure due to additional methyl group
Propoxyphenyl thioaildenafil C₂₄H₃₄N₆O₄S 503.25 (M+H⁺) Propoxy + dimethylpiperazinyl sulfonyl group Altered piperazinyl moiety; lacks thione group
Piperazonifil-d5 C₂₅H₂₉D₅N₆O₄ 487.61 Deuterated piperazine ring Larger piperazine substituent; no sulfur
Desmethyl Thiosildenafil-d8 C₂₁H₂₀D₈N₆O₃S₂ 484.66 N-demethylation + deuterium Smaller structure; lacks propoxy group
Structural Insights:
  • Deuterium Labeling : The -d8 tag (eight deuterium atoms) replaces hydrogens, reducing metabolic degradation rates and improving MS detection specificity .

Analytical Differentiation

This compound and its analogues are distinguished using:

  • High-Resolution Mass Spectrometry (HRMS): Deuterated forms show distinct isotopic patterns (e.g., m/z 512.72 vs. 504.68 for non-deuterated forms) .
  • NMR Spectroscopy : Propoxy groups exhibit unique chemical shifts (δH ~1.15–1.35 ppm for propyl protons) compared to ethoxy (δH ~1.3–1.5 ppm) .
  • Chromatographic Retention Times: this compound elutes later than non-deuterated analogues in HPLC due to increased hydrophobicity .

Pharmacological and Regulatory Considerations

  • PDE-5 Inhibition : this compound retains PDE-5 inhibitory activity, similar to sildenafil, but its unregulated use in supplements poses cardiovascular risks .
  • Metabolic Stability: Deuterium slows hepatic metabolism, extending half-life compared to non-deuterated analogues .
  • Adulteration Risks : Over 20 sildenafil/thiosildenafil analogues, including propoxyphenyl derivatives, have been identified in adulterated supplements, highlighting the need for rigorous screening .

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